4'-Methyl-3'-nitrosuccinanilic acid
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Overview
Description
4’-Methyl-3’-nitrosuccinanilic acid is a chemical compound with the molecular formula C11H12N2O5 and a molecular weight of 252.229 g/mol . It is known for its unique structure, which includes a nitro group and a succinanilic acid moiety. This compound is often used in early discovery research due to its rare and unique properties .
Chemical Reactions Analysis
4’-Methyl-3’-nitrosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
4’-Methyl-3’-nitrosuccinanilic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Methyl-3’-nitrosuccinanilic acid involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
4’-Methyl-3’-nitrosuccinanilic acid can be compared with other similar compounds, such as:
4’-Methyl-3’-nitromaleanilic acid: Similar structure but with a maleanilic acid moiety.
4’-Methyl-3’-nitrophthalanilic acid: Contains a phthalanilic acid moiety. These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and reactivity.
Properties
Molecular Formula |
C11H12N2O5 |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
4-(4-methyl-3-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-7-2-3-8(6-9(7)13(17)18)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
DCGVUJHKAFCGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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